4-Chloro-1,3-dioxolan-2-one

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 74446. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

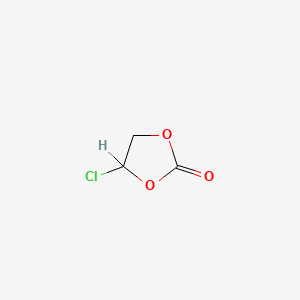

Structure

3D Structure

Propiedades

IUPAC Name |

4-chloro-1,3-dioxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3ClO3/c4-2-1-6-3(5)7-2/h2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYOKPDLAMOMTEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(=O)O1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301312786 | |

| Record name | Chloroethylene carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301312786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3967-54-2 | |

| Record name | Chloroethylene carbonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3967-54-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-1,3-dioxolan-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003967542 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3967-54-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74446 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Chloroethylene carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301312786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-1,3-dioxolan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.440 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Chloro-1,3-dioxolan-2-one: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 4-Chloro-1,3-dioxolan-2-one. This versatile compound serves as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its unique structure, featuring a chlorinated dioxolane ring, imparts specific reactivity and stability, making it a valuable building block in medicinal chemistry and material science.[1]

Core Chemical and Physical Properties

This compound, also known as chloroethylene carbonate, is a halogenated cyclic carbonate.[2] It is a liquid at room temperature with a boiling point of 121-123 °C at 18 mmHg.[3][4] The presence of the chlorine atom significantly influences its physical and chemical properties.

| Property | Value | Reference |

| Molecular Formula | C₃H₃ClO₃ | [2][3] |

| Molecular Weight | 122.51 g/mol | [2][5] |

| CAS Number | 3967-54-2 | [2][3] |

| IUPAC Name | This compound | [2] |

| SMILES | ClC1COC(=O)O1 | [3] |

| InChI Key | OYOKPDLAMOMTEE-UHFFFAOYSA-N | [2] |

| Density | 1.504 g/mL at 25 °C | [3][4] |

| Boiling Point | 121-123 °C at 18 mmHg | [3][4] |

| Flash Point | >113 °C (>235.4 °F) - closed cup | [4][5] |

| Refractive Index | 1.454 | [3] |

| Vapor Pressure | 0.0±0.4 mmHg at 25°C | [6] |

Structural Information

The structure of this compound consists of a five-membered 1,3-dioxolane ring with a ketone group at the 2-position and a chlorine atom at the 4-position. This cyclic carbonate structure is central to its reactivity.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

¹H NMR Spectroscopy (CDCl₃, 400 MHz) - Data for the structurally similar 4-(chloromethyl)-1,3-dioxolan-2-one is provided for reference.

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 4.98-4.93 | m | OCH |

| 4.59 | t (J = 8.6 Hz) | OCH₂ |

| 4.41 | q | OCH₂ |

| 3.80-3.71 | m | ClCH₂ |

¹³C NMR Spectroscopy - Spectral data is available on platforms such as SpectraBase.[2]

Infrared (IR) Spectroscopy - Key absorptions are expected for the carbonyl group (C=O) and C-O bonds. An ATR-IR spectrum is available in the PubChem database.[2]

Mass Spectrometry - The mass spectrum shows characteristic fragmentation patterns. GC-MS data is available in the PubChem database.[2]

Experimental Protocols

Synthesis of this compound via Chlorination of Ethylene Carbonate

A common method for the synthesis of chlorinated ethylene carbonate derivatives involves the direct chlorination of ethylene carbonate.[7]

Materials:

-

Ethylene carbonate

-

Chlorine gas

-

Carbon tetrachloride (solvent)

-

UV light source

-

Nitrogen gas

-

Rotary evaporator

-

Distillation apparatus

-

2,6-di-tert-butylphenol (polymerization inhibitor)

Procedure:

-

In a 500 mL three-necked flask, dissolve ethylene carbonate in carbon tetrachloride.

-

Heat the mixture and stir vigorously under a UV light source.

-

Bubble chlorine gas through the solution, maintaining a yellow color. Keep the reaction temperature at approximately 55°C.[7]

-

Monitor the reaction progress using thin-layer chromatography. The reaction is typically complete in about 1.5 hours.[7]

-

Once the reaction is complete, stop heating and purge the system with nitrogen gas to remove excess chlorine.[7]

-

Remove the solvent using a rotary evaporator to obtain the crude product.[7]

-

Add a small amount of a polymerization inhibitor, such as 2,6-di-tert-butylphenol.

-

Purify the crude product by vacuum distillation to collect the this compound fraction.

Synthesis workflow for this compound.

Reactivity and Applications in Drug Development

This compound is a reactive molecule due to the presence of the electrophilic carbonyl carbon and the chlorine atom, which can act as a leaving group. This reactivity makes it a useful intermediate in the synthesis of more complex molecules, including pharmaceuticals.[1]

Nucleophilic Substitution Reactions

The chlorine atom can be displaced by a variety of nucleophiles, allowing for the introduction of different functional groups at the 4-position of the dioxolane ring. This is a key reaction in the derivatization of this molecule for drug development.

General nucleophilic substitution at the 4-position.

Use as a Protecting Group

The 1,3-dioxolan-2-one moiety can be used as a protecting group for diols in organic synthesis. The cyclic carbonate is stable to a range of reaction conditions and can be removed under specific acidic or basic conditions.

Role in Medicinal Chemistry

While specific signaling pathways involving this compound are not extensively documented in publicly available literature, its role as a synthetic intermediate is crucial.[1] It can be used to introduce the cyclic carbonate functional group into a larger molecule, which may influence the molecule's solubility, metabolic stability, and biological activity. For instance, cyclic carbonates are found in some biologically active compounds and can act as prodrugs.

Safety and Handling

This compound is classified as a hazardous substance. It is known to cause skin and serious eye irritation and may cause respiratory irritation.[2]

GHS Hazard Statements:

-

H315: Causes skin irritation[2]

-

H319: Causes serious eye irritation[2]

-

H335: May cause respiratory irritation[2]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Appropriate personal protective equipment (PPE), including gloves, eye protection, and a respirator with a suitable filter, should be used when handling this compound.[5] It should be stored in a cool, dry, and well-ventilated area.[5]

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in the pharmaceutical and agrochemical industries. Its well-defined chemical properties and reactivity allow for its use in the synthesis of a wide range of complex molecules. A thorough understanding of its structure, properties, and safe handling procedures is essential for researchers and drug development professionals utilizing this compound in their work. Further research into its potential biological activities and reaction mechanisms will continue to expand its utility in various scientific fields.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C3H3ClO3 | CID 98075 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. chemicalpoint.eu [chemicalpoint.eu]

- 5. This compound technical, = 90 GC 3967-54-2 [sigmaaldrich.com]

- 6. This compound | CAS#:3967-54-2 | Chemsrc [chemsrc.com]

- 7. Page loading... [guidechem.com]

Technical Guide: 4-Chloro-1,3-dioxolan-2-one (Chloroethylene Carbonate)

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Chloro-1,3-dioxolan-2-one, a versatile chemical intermediate. Key physicochemical properties, including its CAS number and molecular weight, are presented. Detailed experimental protocols for its synthesis via two primary routes—photochlorination of ethylene carbonate and cycloaddition of carbon dioxide to epichlorohydrin—are outlined. This document is intended to serve as a valuable resource for professionals in organic synthesis, materials science, and drug development.

Physicochemical Properties

This compound, also known as chloroethylene carbonate, is a reactive organic compound widely utilized as a precursor in the synthesis of various valuable chemicals.[1] Its key properties are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 3967-54-2 | [2][3] |

| Molecular Weight | 122.51 g/mol | [2][3] |

| Molecular Formula | C₃H₃ClO₃ | [2] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 121-123 °C at 18 mmHg | [2] |

| Density | 1.504 g/mL at 25 °C | [2] |

| Refractive Index | 1.454 (n20/D) | [3] |

| Synonyms | Chloroethylene carbonate, 4-Chloro-2-oxo-1,3-dioxolane | [3][4] |

Synthesis of this compound

Two predominant methods for the synthesis of this compound are the photochlorination of ethylene carbonate and the cycloaddition of carbon dioxide to epichlorohydrin.

Experimental Protocol: Photochlorination of Ethylene Carbonate

This method involves the direct chlorination of ethylene carbonate using chlorine gas under UV irradiation.[5]

Materials:

-

Ethylene carbonate

-

Carbon tetrachloride (solvent)

-

Chlorine gas

-

2,6-di-tert-butylphenol (polymerization inhibitor)

-

Nitrogen gas

Equipment:

-

500 mL three-necked flask

-

UV lamp

-

Gas inlet tube

-

Stirrer

-

Heating mantle

-

Thin-layer chromatography (TLC) apparatus

-

Rotary evaporator

-

Vacuum distillation setup

Procedure:

-

Charge the 500 mL three-necked flask with ethylene carbonate and carbon tetrachloride.

-

Heat the mixture to approximately 55°C with vigorous stirring.

-

Under UV light irradiation, bubble chlorine gas through the reaction mixture. Maintain a yellow color in the solution, indicating a continuous presence of chlorine.

-

Monitor the reaction progress using thin-layer chromatography.

-

Once the reaction is complete (approximately 1.5 hours), stop heating and discontinue the chlorine gas flow.

-

Purge the reaction mixture with nitrogen gas to remove any excess dissolved chlorine.

-

Remove the solvent using a rotary evaporator to obtain the crude product.

-

Add a small amount of 2,6-di-tert-butylphenol as a polymerization inhibitor.

-

Purify the crude product by vacuum distillation, collecting the fractions corresponding to this compound.

Experimental Protocol: Cycloaddition of Carbon Dioxide to Epichlorohydrin

This route involves the reaction of epichlorohydrin with carbon dioxide, often catalyzed by an ionic liquid.[6][7]

Materials:

-

Epichlorohydrin

-

Carbon dioxide (high purity)

-

Ionic liquid catalyst (e.g., amine-functionalized ionic liquid or 1-alkyl-3-methylimidazolium salt)[6][7]

-

Optional co-catalyst (e.g., zinc bromide)[8]

Equipment:

-

50 mL stainless steel autoclave with a magnetic stirrer

-

Gas inlet for CO₂

-

Heating system

Procedure:

-

Charge the 50 mL stainless steel autoclave with epichlorohydrin (e.g., 10 mmol) and the ionic liquid catalyst (e.g., 0.1 mmol).[6]

-

If using a co-catalyst, add it to the reactor at this stage.

-

Seal the autoclave and purge it several times with carbon dioxide to remove air.

-

Pressurize the reactor with carbon dioxide to the desired pressure (e.g., atmospheric pressure or higher).[6][7]

-

Heat the reaction mixture to the target temperature (e.g., 80°C) with continuous stirring.[6]

-

Maintain the reaction conditions for a set duration (e.g., 3-6 hours), monitoring the progress if possible.[6]

-

After the reaction is complete, cool the autoclave to room temperature.

-

Carefully vent the excess carbon dioxide.

-

The resulting product is 4-(chloromethyl)-1,3-dioxolan-2-one, a structural isomer of the target compound. Further reaction steps, not detailed in the available literature, would be required to obtain this compound.

Applications in Research and Development

This compound is a valuable building block in organic synthesis. Its primary applications are in the preparation of:

-

Pharmaceutical intermediates: Its reactive nature allows for its incorporation into complex molecular scaffolds.

-

Polymer chemistry: It can be used in the synthesis of specialized polymers.

-

Agrochemicals: It serves as a precursor for various agrochemical compounds.

Notably, it is a key intermediate in the synthesis of vinylene carbonate, an important electrolyte additive in lithium-ion batteries that improves battery performance and lifespan.[9]

Safety and Handling

This compound is classified as a hazardous substance. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[10]

Precautionary Measures:

-

Handle in a well-ventilated area, preferably a fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4]

-

Avoid breathing fumes, mist, or vapors.[4]

-

Store in a cool, dry place away from incompatible materials such as strong bases and oxidizing agents.[4]

In case of exposure, seek immediate medical attention and refer to the Safety Data Sheet (SDS) for detailed first-aid measures.

Visualized Synthesis Workflow

The following diagram illustrates the logical workflow for the synthesis of this compound from ethylene carbonate.

Caption: Synthesis workflow of this compound.

References

- 1. CAS 3967-54-2: Chloroethylene carbonate | CymitQuimica [cymitquimica.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. This compound technical, = 90 GC 3967-54-2 [sigmaaldrich.com]

- 4. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

- 5. Page loading... [wap.guidechem.com]

- 6. Frontiers | Mechanistic Studies of CO2 Cycloaddition Reaction Catalyzed by Amine-Functionalized Ionic Liquids [frontiersin.org]

- 7. kiche.or.kr [kiche.or.kr]

- 8. researchgate.net [researchgate.net]

- 9. Chloroethylene carbonate | 3967-54-2 [chemicalbook.com]

- 10. echemi.com [echemi.com]

Synthesis and Characterization of 4-Chloro-1,3-dioxolan-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis, characterization, and potential applications of 4-Chloro-1,3-dioxolan-2-one (also known as chloroethylene carbonate). This versatile compound serves as a key intermediate in various chemical syntheses, including the production of pharmaceuticals, agrochemicals, and advanced polymers.[1][2] Its unique chemical structure, featuring a reactive chlorine atom and a cyclic carbonate moiety, makes it a valuable building block for introducing the 1,3-dioxolan-2-one functionality into target molecules.

Physicochemical Properties

This compound is a colorless to pale yellow liquid under standard conditions.[3] A comprehensive summary of its key physicochemical properties is presented in the table below, compiled from various sources.

| Property | Value | Source(s) |

| Molecular Formula | C₃H₃ClO₃ | [4] |

| Molecular Weight | 122.51 g/mol | [4] |

| CAS Number | 3967-54-2 | [4][5] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Density | 1.504 g/mL at 25 °C | [5] |

| Boiling Point | 121-123 °C at 18 mmHg | [5] |

| Refractive Index (n20/D) | 1.454 | [5] |

| Synonyms | Chloroethylene carbonate, 1,3-Dioxolan-2-one, 4-chloro- | [4] |

Synthesis of this compound

The primary industrial synthesis of this compound involves the direct photochlorination of ethylene carbonate. This method offers a direct route to the chlorinated product.

Experimental Protocol: Photochlorination of Ethylene Carbonate

This protocol is adapted from a high-speed continuous flow synthesis method.

Materials:

-

Ethylene Carbonate

-

Chlorine gas

-

Nitrogen gas (for purging)

-

Aqueous Sodium Hydroxide (NaOH) solution (for trapping HCl and unreacted chlorine)

Equipment:

-

Photoflow reactor with a gas-liquid biphasic setup

-

UV-LED lamp (e.g., 365 ± 5 nm)

-

Diaphragm pump for liquid feed

-

Mass flow controller for gas feed

-

Gas trap

Procedure:

-

Set up the photoflow reactor, ensuring all connections are secure.

-

Preheat the ethylene carbonate to 70 °C to ensure it is in a liquid state.

-

Feed the preheated ethylene carbonate into the channels of the photoflow reactor using the diaphragm pump.

-

Simultaneously, introduce chlorine gas into the reactor from the top-side inlet using the mass flow controller.

-

Irradiate the reactor channels with the UV-LED lamp.

-

Evolved hydrogen chloride (HCl) gas and any unreacted chlorine gas are passed through a trap containing an aqueous NaOH solution.

-

The initial eluent from the reactor is discarded for a few minutes to allow the system to stabilize.

-

Collect the product stream for analysis and further purification if necessary.

Process Workflow:

Characterization Data

Comprehensive spectroscopic analysis is crucial for confirming the identity and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Solvent | Chemical Shift (δ) / ppm | Multiplicity | Assignment |

| ¹H | CDCl₃ | ~4.6 | dd | -O-CH₂- |

| ~5.1 | t | -O-CH(Cl)- | ||

| ¹³C | CDCl₃ | ~67 | -O-CH₂- | |

| ~80 | -O-CH(Cl)- | |||

| ~153 | C=O |

Note: Exact chemical shifts may vary slightly depending on the solvent and instrument.

Infrared (IR) Spectroscopy

| **Wavenumber (cm⁻¹) ** | Intensity | Assignment |

| ~1820 | Strong | C=O stretch (cyclic carbonate) |

| ~1160 | Strong | C-O-C stretch |

| ~1070 | Strong | C-O stretch |

| ~770 | Medium | C-Cl stretch |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound would be expected to show a molecular ion peak (M⁺) at m/z 122 and an isotope peak (M+2) at m/z 124 with a characteristic ~3:1 ratio for the presence of a single chlorine atom.

| m/z | Relative Intensity | Possible Fragment |

| 124 | ~33% of M⁺ | [C₃H₃³⁷ClO₃]⁺ |

| 122 | 100% | [C₃H₃³⁵ClO₃]⁺ (Molecular Ion) |

| 87 | [M - Cl]⁺ | |

| 78 | [M - CO₂]⁺ | |

| 43 | [C₂H₃O]⁺ |

Applications in Drug Development and Organic Synthesis

This compound is a valuable intermediate in the synthesis of various organic molecules, including those with potential pharmaceutical applications.[1][2]

-

Precursor to Vinylene Carbonate: One of the primary applications of this compound is as a precursor to vinylene carbonate through a dehydrochlorination reaction. Vinylene carbonate is an important dienophile in Diels-Alder reactions for the construction of complex cyclic systems found in some natural products. Furthermore, vinylene carbonate is a crucial electrolyte additive in lithium-ion batteries, enhancing their performance and lifespan.[6][7]

-

Intermediate for Pharmaceuticals and Agrochemicals: The reactivity of the chlorine atom allows for its displacement by various nucleophiles, enabling the introduction of the dioxolanone moiety into a wide range of molecular scaffolds.[1] This makes it a useful building block in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. The dioxolane ring itself can impart desirable properties such as improved stability and reactivity to the final product.[1]

-

Protecting Group Chemistry: The 1,3-dioxolan-2-one group can be used as a protecting group for diols, which can be subsequently removed under specific conditions. The chlorinated version allows for further functionalization.

While direct incorporation into a marketed drug is not widely documented, its role as a versatile building block in medicinal chemistry research for the development of novel therapeutic agents is significant.[2] The ability to create diverse derivatives from this starting material makes it a compound of interest for lead optimization and the exploration of new chemical space in drug discovery programs.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. CAS 3967-54-2: Chloroethylene carbonate | CymitQuimica [cymitquimica.com]

- 4. This compound | C3H3ClO3 | CID 98075 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. jcchemi.com [jcchemi.com]

- 7. Page loading... [wap.guidechem.com]

Spectroscopic data (NMR, IR, Mass Spec) of 4-Chloro-1,3-dioxolan-2-one

An In-depth Technical Guide to the Spectroscopic Data of 4-Chloro-1,3-dioxolan-2-one

For researchers, scientists, and drug development professionals, a comprehensive understanding of the spectroscopic characteristics of a molecule is paramount for its identification, characterization, and quality control. This technical guide provides a detailed overview of the available spectroscopic data for this compound (CAS No: 3967-54-2), a key chemical intermediate.

Spectroscopic Data

The following sections summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

| Chemical Shift (δ) ppm | Carbon Atom |

| Data not available in search results | C=O (Carbonyl) |

| Data not available in search results | CH-Cl |

| Data not available in search results | CH₂-O |

¹H NMR Data

Infrared (IR) Spectroscopy

The IR spectrum reveals the functional groups present in the molecule. The spectrum for this compound was obtained on a neat liquid sample.[1]

| Wavenumber (cm⁻¹) | Assignment |

| ~1820 | C=O stretch (Carbonyl) |

| ~1180 | C-O-C stretch (Ether) |

| ~780 | C-Cl stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight.

| m/z | Interpretation |

| 122 | [M]⁺ (Molecular ion) |

| Further fragmentation data not available in search results |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation:

-

A sample of 5-10 mg of this compound is dissolved in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[2]

-

The solution is transferred to a 5 mm NMR tube.

Data Acquisition:

-

The NMR spectrometer is tuned to the appropriate frequency for the nucleus being observed (¹H or ¹³C).

-

For quantitative analysis, the relaxation delay (d1) should be set to at least five times the T1 of the slowest relaxing signal to ensure full relaxation between pulses.[3]

-

A standard reference compound, such as tetramethylsilane (TMS), is often added for chemical shift referencing.[4]

-

The spectra are acquired by irradiating the sample with radio frequency pulses and recording the resulting free induction decay (FID).[4]

Data Processing:

-

The FID is converted into a spectrum using a Fourier transform.

-

The spectrum is phased, baseline corrected, and referenced.

-

For ¹H NMR, the signals are integrated to determine the relative number of protons.

Infrared (IR) Spectroscopy

Sample Preparation (Thin Film Method):

-

If the sample is a solid, a small amount is dissolved in a volatile solvent like methylene chloride or acetone.[5]

-

A drop of the solution is placed on a salt plate (e.g., NaCl or KBr).[5][6]

-

The solvent is allowed to evaporate, leaving a thin film of the compound on the plate.[5] For liquid samples, a drop of the neat liquid is placed between two salt plates.[6]

Data Acquisition:

-

The salt plate with the sample is placed in the sample holder of the FT-IR spectrometer.[5]

-

A background spectrum of the clean salt plate is recorded.

-

The IR beam is passed through the sample, and the transmitted radiation is detected.

-

The instrument records an interferogram, which is a plot of intensity versus time.

Data Processing:

-

The interferogram is converted into an IR spectrum (transmittance or absorbance versus wavenumber) using a Fourier transform.[7]

-

The background spectrum is subtracted from the sample spectrum to remove atmospheric and instrumental interferences.

Mass Spectrometry

Sample Preparation:

-

The sample is dissolved in a suitable volatile organic solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.[8]

-

This solution is further diluted to a final concentration suitable for the instrument, typically in the range of 10-100 µg/mL.[8]

-

Any particulate matter is removed by filtration to prevent clogging of the instrument.[8]

Data Acquisition:

-

The sample solution is introduced into the mass spectrometer.

-

The molecules are vaporized and then ionized in the ion source. A common method is electron impact (EI), where a high-energy electron beam knocks an electron off the molecule to form a radical cation.[9][10]

-

The resulting ions are accelerated into the mass analyzer.

-

The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.[9][10][11]

-

The detector records the abundance of ions at each m/z value.

Data Processing:

-

The data is plotted as a mass spectrum, which is a graph of relative intensity versus m/z.

-

The peak with the highest m/z ratio, corresponding to the intact ionized molecule, is identified as the molecular ion peak [M]⁺.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

References

- 1. This compound [webbook.nist.gov]

- 2. benchchem.com [benchchem.com]

- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 4. NMR Spectroscopy [www2.chemistry.msu.edu]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. webassign.net [webassign.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 9. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 10. m.youtube.com [m.youtube.com]

- 11. fiveable.me [fiveable.me]

Physical properties like boiling point and density of 4-Chloro-1,3-dioxolan-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key physical properties of 4-Chloro-1,3-dioxolan-2-one (CAS No. 3967-54-2), a versatile chemical intermediate. The focus is on its boiling point and density, crucial parameters for its application in organic synthesis, materials science, and pharmaceutical development.

Core Physical and Chemical Properties

This compound, also known as Chloroethylene carbonate, is a cyclic carbonate ester. Its chemical structure, featuring a five-membered ring with a chlorine substituent, dictates its physical and chemical behavior.

| Property | Value | Reference |

| CAS Number | 3967-54-2 | [1][2][3][4][5] |

| Molecular Formula | C₃H₃ClO₃ | [1][3][4][6] |

| Molecular Weight | 122.51 g/mol | [1][6] |

| Appearance | Colorless to red to green clear liquid | [1][3] |

| Boiling Point | 121-123 °C at 18 mmHg | [1][2][3][5][7][8] |

| Density | 1.504 g/mL at 25 °C | [1][2][5][7] |

| Refractive Index | n20/D 1.454 | [2][7] |

Experimental Protocols

The following sections detail the standard methodologies for the experimental determination of the boiling point and density of liquid organic compounds like this compound.

Determination of Boiling Point (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For small quantities of a substance, the capillary method is a common and efficient technique.

Apparatus and Materials:

-

Thiele tube or an aluminum block heating apparatus

-

Thermometer (calibrated)

-

Capillary tubes (sealed at one end)

-

Small test tube (fusion tube)

-

Heating source (e.g., Bunsen burner or hot plate)

-

Heat transfer fluid (e.g., paraffin oil) for Thiele tube

-

Sample of this compound

Procedure:

-

Sample Preparation: A small amount (a few drops) of this compound is placed into the fusion tube.[9]

-

Capillary Insertion: A capillary tube, sealed at one end, is placed inverted into the fusion tube containing the liquid sample.[9]

-

Apparatus Setup: The fusion tube is attached to a thermometer, ensuring the sample and the thermometer bulb are at the same level. This assembly is then placed in a Thiele tube or an aluminum block.[9][10]

-

Heating: The apparatus is heated slowly and uniformly.[9] The heating rate should be controlled to ensure thermal equilibrium.

-

Observation: As the temperature rises, air trapped in the capillary tube will slowly escape. When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.[9]

-

Recording the Boiling Point: The heat source is removed, and the liquid is allowed to cool. The boiling point is the temperature at which the liquid just begins to enter the capillary tube. This is the point where the vapor pressure of the sample equals the atmospheric pressure.

Determination of Density (Pycnometer or Volumetric Flask Method)

Density is defined as the mass per unit volume of a substance.[11] For liquids, this is typically determined by accurately measuring the mass of a known volume.

Apparatus and Materials:

-

Pycnometer or a small volumetric flask with a stopper (e.g., 5 or 10 mL)

-

Analytical balance (accurate to ±0.001 g)

-

Constant temperature water bath (to maintain 25 °C)

-

Sample of this compound

-

Distilled water (for calibration)

Procedure:

-

Mass of Empty Flask: A clean, dry volumetric flask with its stopper is accurately weighed (W1).[11]

-

Calibration with Water: The flask is filled to the calibration mark with distilled water. The stopper is inserted, and any excess water on the outside is carefully wiped away. The flask is then reweighed (W2). The temperature of the water should be recorded.

-

Mass of Sample: The flask is emptied, thoroughly dried, and then filled to the mark with this compound at a constant temperature (25 °C). The flask is stoppered and weighed again (W3).[11]

-

Calculation:

-

Mass of water = W2 - W1

-

Volume of the flask at 25 °C = (Mass of water) / (Density of water at 25 °C)

-

Mass of this compound = W3 - W1

-

Density of this compound = (Mass of this compound) / (Volume of the flask)

-

Structure-Property Relationship

The physical properties of this compound are directly influenced by its molecular structure. The presence of polar carbonyl (C=O) and ether (C-O-C) functional groups, along with the electronegative chlorine atom, leads to significant dipole-dipole interactions between molecules. These intermolecular forces are stronger than the van der Waals forces found in nonpolar molecules of similar size, resulting in a relatively high boiling point and density.

References

- 1. chemicalpoint.eu [chemicalpoint.eu]

- 2. This compound technical, = 90 GC 3967-54-2 [sigmaaldrich.com]

- 3. chemimpex.com [chemimpex.com]

- 4. scbt.com [scbt.com]

- 5. Chloroethylene carbonate | 3967-54-2 [chemicalbook.com]

- 6. This compound | C3H3ClO3 | CID 98075 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 10. byjus.com [byjus.com]

- 11. alrasheedcol.edu.iq [alrasheedcol.edu.iq]

An In-depth Technical Guide to the Solubility and Stability of 4-Chloro-1,3-dioxolan-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available information on the solubility and stability of 4-Chloro-1,3-dioxolan-2-one (CAS No. 3967-54-2), also known as Chloroethylene carbonate. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize this versatile compound as a solvent, electrolyte additive, or synthetic intermediate.[1][2][3] While specific quantitative data on solubility and stability are limited in publicly available literature, this guide consolidates known physical properties, provides qualitative solubility information, discusses potential degradation pathways, and outlines detailed experimental protocols for determining these critical parameters.

Introduction

This compound is a cyclic carbonate of significant interest due to its unique chemical structure, which imparts useful reactivity.[1][4] It serves as a key intermediate in the synthesis of various organic compounds and polymers.[1][2][4] Notably, it is used as an electrolyte additive in lithium-ion batteries to enhance stability and performance.[2] Understanding its solubility in common laboratory solvents and its stability under various conditions is paramount for its effective and safe use in research and development.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 3967-54-2 | [5][6][7] |

| Molecular Formula | C₃H₃ClO₃ | [6][7][8] |

| Molecular Weight | 122.51 g/mol | [5][6][8] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Density | 1.504 g/mL at 25 °C | [5][9] |

| Boiling Point | 121-123 °C at 18 mmHg | [9][10] |

| Refractive Index | 1.455 at 20 °C | [5] |

| Storage Temperature | 2-8 °C | [5][6][10] |

Solubility Profile

Table 2: Qualitative Solubility of this compound

| Solvent | Solubility | Reference(s) |

| Water | Practically insoluble | [3][11] |

| Organic Solvents | Soluble | [1] |

Based on its polar aprotic structure, it is anticipated to be miscible with a range of common organic solvents. A logical workflow for qualitatively assessing its solubility is presented below.

Stability Profile and Degradation Pathways

This compound is described as having moderate stability under standard conditions.[1] However, it is susceptible to decomposition upon exposure to heat or strong acids.[1] A patent for preventing its decomposition suggests that impurities, such as dichlorinated byproducts and acidic substances, can lead to decomposition or polymerization during storage and use.[12] The primary degradation pathway is expected to be hydrolysis of the cyclic carbonate ring, which is a common reaction for this class of compounds, especially under acidic or basic conditions.

The product is reported to be stable under normal handling and storage conditions, which include refrigeration at 2-8 °C.[5] It is incompatible with strong bases and strong oxidizing agents.[5]

Experimental Protocols

Detailed, validated experimental protocols for the determination of solubility and stability of this compound are not available in the public domain. Therefore, the following sections provide generalized yet detailed methodologies that can be adapted for this specific compound.

Protocol for Determination of Quantitative Solubility

This protocol is based on the widely used shake-flask method.[13]

Objective: To determine the quantitative solubility of this compound in a selection of common laboratory solvents at a specified temperature.

Materials:

-

This compound (high purity)

-

Selected solvents (e.g., water, methanol, ethanol, acetone, dimethyl sulfoxide (DMSO), acetonitrile, toluene, hexane) of analytical grade

-

Vials with screw caps

-

Analytical balance

-

Shaking incubator or thermostatted shaker

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

A suitable analytical instrument for quantification (e.g., GC-MS, HPLC-UV)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The excess solid/liquid ensures that a saturated solution is formed.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaking incubator set at a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Preparation:

-

After equilibration, allow the vials to stand undisturbed for a period to allow any undissolved material to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter into a clean, pre-weighed vial to remove any suspended particles.

-

-

Quantification:

-

Accurately weigh the filtered solution.

-

Dilute an aliquot of the filtered saturated solution with a suitable solvent to a concentration within the calibrated range of the analytical instrument.

-

Analyze the diluted sample using a pre-validated analytical method (e.g., GC-MS or HPLC-UV) to determine the concentration of this compound.

-

-

Calculation:

-

Calculate the solubility in units such as g/L or mol/L using the determined concentration and the dilution factor.

-

Protocol for Stability Assessment and Forced Degradation Studies

This protocol is based on the principles outlined in the ICH Q1A(R2) guidelines for stability testing.[14]

Objective: To evaluate the stability of this compound under various stress conditions to identify potential degradation products and degradation pathways.

Materials:

-

This compound (high purity)

-

Hydrochloric acid (e.g., 0.1 M, 1 M)

-

Sodium hydroxide (e.g., 0.1 M, 1 M)

-

Hydrogen peroxide (e.g., 3%)

-

High-purity water

-

Suitable organic solvents (e.g., acetonitrile, methanol)

-

pH meter

-

Temperature- and humidity-controlled stability chambers

-

Photostability chamber

-

Analytical instruments for separation and identification (e.g., HPLC-UV/DAD, LC-MS, GC-MS)

Procedure:

-

Forced Degradation Studies:

-

Acidic Hydrolysis: Dissolve a known concentration of the compound in an acidic solution (e.g., 0.1 M HCl) and keep it at an elevated temperature (e.g., 60 °C). Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours), neutralize them, and analyze.

-

Basic Hydrolysis: Dissolve the compound in a basic solution (e.g., 0.1 M NaOH) at room temperature. Withdraw and neutralize samples at different time intervals for analysis.

-

Oxidative Degradation: Treat the compound with an oxidizing agent (e.g., 3% H₂O₂) at room temperature. Analyze samples at various time points.

-

Thermal Degradation: Expose the solid compound to dry heat at an elevated temperature (e.g., 80 °C) for a specified period. Also, study the degradation in a high-boiling point solvent.

-

Photostability: Expose the solid compound and a solution of the compound to light according to ICH Q1B guidelines. Keep control samples in the dark.

-

-

Analytical Monitoring:

-

Develop and validate a stability-indicating analytical method (typically HPLC with UV/DAD or MS detection) that can separate the parent compound from all potential degradation products.

-

Analyze the stressed samples at each time point to determine the percentage of degradation and to profile the degradation products.

-

-

Data Analysis and Pathway Elucidation:

-

Quantify the amount of remaining parent compound and the formation of degradation products over time.

-

Use techniques like LC-MS/MS to identify the structure of the major degradation products.

-

Based on the identified degradants, propose a degradation pathway.

-

Conclusion

This compound is a reactive and versatile chemical with important applications in various fields of chemical research and industry. While its general physical properties are documented, there is a notable lack of specific quantitative data regarding its solubility in common solvents and its stability under different environmental conditions. This guide has summarized the available information and provided detailed experimental protocols that can be employed to generate the necessary data for a comprehensive understanding of its behavior. The proposed degradation pathway via hydrolysis serves as a starting point for more in-depth stability investigations. It is recommended that researchers working with this compound perform their own solubility and stability assessments tailored to their specific applications and conditions to ensure safe and effective use.

References

- 1. CAS 3967-54-2: Chloroethylene carbonate | CymitQuimica [cymitquimica.com]

- 2. Page loading... [guidechem.com]

- 3. Chloroethylene carbonate CAS#: 3967-54-2 [m.chemicalbook.com]

- 4. chemimpex.com [chemimpex.com]

- 5. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

- 6. 4-クロロ-1,3-ジオキソラン-2-オン technical, ≥90% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 7. This compound | C3H3ClO3 | CID 98075 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. scbt.com [scbt.com]

- 9. chemsynthesis.com [chemsynthesis.com]

- 10. This compound technical, = 90 GC 3967-54-2 [sigmaaldrich.com]

- 11. Chloro ethylene carbonate [chembk.com]

- 12. Method for preventing decomposition of chloroethylene carbonate - Eureka | Patsnap [eureka.patsnap.com]

- 13. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 14. database.ich.org [database.ich.org]

An In-depth Technical Guide to the Reaction Mechanism of 4-Chloro-1,3-dioxolan-2-one with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-1,3-dioxolan-2-one is a versatile bifunctional molecule possessing two primary electrophilic sites susceptible to nucleophilic attack: the chlorinated carbon at the C4 position and the carbonyl carbon (C2) of the cyclic carbonate. This duality in reactivity makes it a valuable synthon for the introduction of the 1,3-dioxolan-2-one moiety or for the generation of more complex, functionalized acyclic structures. This technical guide elucidates the plausible reaction mechanisms of this compound with various nucleophiles, including amines, alcohols, and thiols. It provides a theoretical framework for predicting the reaction outcome, summarizes quantitative data from analogous systems, and presents detailed, generalized experimental protocols. The discussion is supported by mechanistic diagrams to provide a clear understanding of the underlying chemical transformations.

Introduction

This compound, also known as chloroethylene carbonate, is a heterocyclic compound that has garnered interest in various fields of chemical synthesis, including pharmaceuticals and polymer chemistry.[1] Its structure features a five-membered cyclic carbonate ring with a chlorine atom at the 4-position. This configuration presents two principal electrophilic centers:

-

The C4 Carbon: This is a secondary alkyl halide, making it a target for nucleophilic substitution reactions (SN1 and SN2).

-

The C2 Carbonyl Carbon: As part of a cyclic carbonate, this carbon is susceptible to nucleophilic acyl substitution, which typically leads to ring-opening of the dioxolanone ring.

The competition between these two reaction pathways is a key aspect of the chemistry of this compound and is influenced by the nature of the nucleophile, the reaction conditions, and the solvent. Understanding these factors is crucial for selectively synthesizing the desired products.

Plausible Reaction Mechanisms

Two primary mechanistic pathways are proposed for the reaction of this compound with nucleophiles: Nucleophilic Substitution at the C4 position and Nucleophilic Acyl Substitution at the C2 position leading to ring-opening.

Pathway A: Nucleophilic Substitution at C4

In this pathway, the nucleophile directly displaces the chloride ion at the C4 position, preserving the 1,3-dioxolan-2-one ring. This reaction can proceed via either an SN1 or SN2 mechanism.

A bimolecular nucleophilic substitution (SN2) is a concerted, one-step mechanism where the nucleophile attacks the electrophilic carbon from the backside of the leaving group. This leads to an inversion of stereochemistry at the C4 carbon. Strong, unhindered nucleophiles and polar aprotic solvents favor the SN2 pathway.

Caption: SN2 mechanism at the C4 position.

A unimolecular nucleophilic substitution (SN1) is a two-step mechanism. The first, rate-determining step involves the departure of the leaving group to form a carbocation intermediate. The second step is the rapid attack of the nucleophile on the carbocation. This mechanism is favored by weak nucleophiles, polar protic solvents, and substrates that can form stable carbocations. The secondary nature of the C4 carbon makes an SN1 pathway possible, though likely slower than for a tertiary halide. This pathway would lead to a racemic mixture of products if the starting material is chiral.

Caption: SN1 mechanism at the C4 position.

Pathway B: Nucleophilic Acyl Substitution at C2 (Ring-Opening)

In this pathway, the nucleophile attacks the electrophilic carbonyl carbon (C2). This is a classic nucleophilic acyl substitution, which, in the case of a cyclic ester (carbonate), results in the opening of the ring. This forms a linear carbonate derivative which may undergo further reactions. This pathway is more likely with strong nucleophiles and under conditions that favor attack at the carbonyl group.

Caption: Nucleophilic acyl substitution at C2.

Factors Influencing the Reaction Pathway

The predominant reaction pathway is determined by a combination of factors:

-

Nucleophile Strength and Steric Hindrance: Strong, unhindered nucleophiles (e.g., primary amines, thiolates) are more likely to favor the SN2 reaction at C4. Bulky nucleophiles may favor the more accessible carbonyl carbon, leading to ring-opening.

-

Solvent: Polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) stabilize the transition state of SN2 reactions, favoring substitution at C4. Polar protic solvents (e.g., water, alcohols) can solvate the leaving group, potentially favoring an SN1 mechanism at C4, and can also act as nucleophiles themselves, leading to solvolysis products.

-

Temperature: Higher temperatures can provide the activation energy needed for the SN1 pathway or for the ring-opening reaction.

-

Leaving Group Ability: The chloride ion is a good leaving group, which makes nucleophilic substitution at C4 a viable pathway.

Quantitative Data Summary

While specific quantitative data for the reaction of this compound with a wide range of nucleophiles is not extensively reported in readily available literature, data from analogous systems can provide valuable insights. The following table summarizes typical reaction conditions and yields for nucleophilic substitution on related cyclic carbonates and alkyl halides.

| Nucleophile | Substrate Analogue | Product Type | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference Analogue |

| Amine (e.g., Benzylamine) | 4-(Chloromethyl)-1,3-dioxolane | 4-(Aminomethyl)-1,3-dioxolane | Acetonitrile | 80 | 24 | Good | BenchChem |

| Thiol (e.g., Thiophenol) | 4-(Chloromethyl)-1,3-dioxolane | 4-(Thiomethyl)-1,3-dioxolane | Acetonitrile | Room Temp. | 8-12 | High | BenchChem |

| Azide (e.g., NaN3) | 4-(Chloromethyl)-1,3-dioxolane | 4-(Azidomethyl)-1,3-dioxolane | DMF | 60-70 | 12-16 | Good | BenchChem |

Generalized Experimental Protocols

The following are generalized protocols for the reaction of this compound with various nucleophiles, based on standard procedures for nucleophilic substitution. Optimization of these conditions for specific substrates is recommended.

General Protocol for Reaction with Amines (SN2 Conditions)

-

To a solution of this compound (1.0 eq.) in anhydrous acetonitrile is added the amine (1.1-1.5 eq.) and a non-nucleophilic base such as potassium carbonate (1.5 eq.).

-

The reaction mixture is stirred at room temperature or heated to 50-80 °C and monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and filtered to remove inorganic salts.

-

The filtrate is concentrated under reduced pressure.

-

The residue is purified by column chromatography on silica gel to afford the 4-amino-1,3-dioxolan-2-one product.

Caption: General workflow for amination.

General Protocol for Reaction with Alcohols (Williamson Ether Synthesis Analogue)

-

To a suspension of sodium hydride (1.2 eq.) in anhydrous THF at 0 °C is added the alcohol (1.1 eq.) dropwise.

-

The mixture is stirred at room temperature for 30 minutes to form the alkoxide.

-

A solution of this compound (1.0 eq.) in anhydrous THF is added dropwise at 0 °C.

-

The reaction mixture is allowed to warm to room temperature and stirred until completion as monitored by TLC.

-

The reaction is carefully quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product is purified by column chromatography to yield the 4-alkoxy-1,3-dioxolan-2-one.

General Protocol for Reaction with Thiols

-

To a solution of the thiol (1.1 eq.) in a suitable solvent such as DMF or acetonitrile is added a base like potassium carbonate (1.5 eq.).

-

The mixture is stirred at room temperature for 15-30 minutes to form the thiolate.

-

This compound (1.0 eq.) is added to the reaction mixture.

-

The reaction is stirred at room temperature or gently heated (40-60 °C) and monitored by TLC.

-

Upon completion, the mixture is filtered, and the solvent is removed under reduced pressure.

-

The residue is partitioned between water and an organic solvent.

-

The organic layer is washed, dried, and concentrated, followed by purification by column chromatography to give the 4-thio-1,3-dioxolan-2-one product.

Conclusion

This compound is a reactive electrophile that can undergo nucleophilic substitution at the C4 position or ring-opening via attack at the C2 carbonyl carbon. The predominant reaction pathway is dependent on the choice of nucleophile, solvent, and reaction temperature. While the SN2 mechanism at C4 is expected to be a major pathway with strong, unhindered nucleophiles in polar aprotic solvents, the potential for SN1 and ring-opening reactions should be considered when designing synthetic routes. The generalized protocols provided herein offer a starting point for the synthesis of a variety of 4-substituted-1,3-dioxolan-2-ones, which are valuable intermediates in pharmaceutical and materials science research. Further mechanistic studies are warranted to fully elucidate the factors controlling the chemoselectivity of these reactions.

References

The Genesis of a Green Solvent: A Technical Guide to the Discovery and Historical Context of Cyclic Carbonates

For Immediate Release

A deep dive into the origins and evolution of cyclic carbonates, this technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of these versatile compounds. From their initial synthesis to their modern-day applications, this document provides a thorough examination of the historical context, key synthetic methodologies, and fundamental properties of this important class of molecules.

Executive Summary

Cyclic carbonates, particularly ethylene carbonate (EC) and propylene carbonate (PC), have emerged as pivotal platform chemicals with a wide array of applications, most notably as electrolytes in lithium-ion batteries and as green, polar aprotic solvents. Their journey from laboratory curiosities to indispensable industrial chemicals is a testament to the evolution of synthetic chemistry. This guide traces the historical milestones in the discovery of cyclic carbonates, details seminal experimental protocols, and presents key quantitative data to provide a holistic understanding of their development.

Historical Context and Discovery

The story of cyclic carbonates is intrinsically linked to the discovery of their epoxide precursors. In 1859, French chemist Charles-Adolphe Wurtz first reported the synthesis of ethylene oxide.[1][2] This breakthrough laid the foundational groundwork for the future synthesis of ethylene carbonate. Wurtz's work on ethylene oxide and his subsequent discovery of ethylene glycol were pivotal moments in 19th-century organic chemistry.[3]

While the exact first synthesis of a simple cyclic carbonate is not definitively documented in the readily available historical literature, the industrial-scale production of ethylene carbonate from ethylene oxide and carbon dioxide began to be established in the mid-20th century, with significant developments occurring in the 1950s in Germany.[4] This marked the transition of cyclic carbonates from academic curiosities to commercially viable products.

The earliest industrial method for producing propylene carbonate involved the reaction of 1,2-propanediol with the highly toxic reagent, phosgene.[5][6] Over time, driven by the need for safer and more environmentally friendly processes, this method has been largely supplanted by greener alternatives.

Key Synthetic Pathways: An Evolution

The synthesis of cyclic carbonates has evolved significantly, moving from hazardous reactants to more benign and sustainable methods. The primary routes of synthesis are summarized below.

From Epoxides and Carbon Dioxide

The most common and atom-economical industrial method for producing five-membered cyclic carbonates is the cycloaddition of carbon dioxide to epoxides.[7][8][9] This reaction is typically catalyzed and can be performed with high selectivity.

The Phosgene Route (Historical)

Historically, the reaction of diols with phosgene was a primary method for synthesizing cyclic carbonates.[5][6] However, the extreme toxicity of phosgene has led to the phasing out of this method in modern industrial applications.

Greener Alternatives: Urea and Transesterification

In the pursuit of more sustainable synthetic routes, the reaction of diols with urea or the transesterification with other carbonates (like dimethyl carbonate) have gained prominence.[10] These methods avoid the use of toxic phosgene and utilize readily available and less hazardous starting materials.

References

- 1. ugr.es [ugr.es]

- 2. encyclopedia.com [encyclopedia.com]

- 3. redalyc.org [redalyc.org]

- 4. CN101613339B - Method and catalyst for synthesizing ethylene carbonate - Google Patents [patents.google.com]

- 5. Page loading... [guidechem.com]

- 6. purkh.com [purkh.com]

- 7. ppor.az [ppor.az]

- 8. Synthesis of cyclic carbonates from CO 2 cycloaddition to bio-based epoxides and glycerol: an overview of recent development - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03028H [pubs.rsc.org]

- 9. Redirecting [linkinghub.elsevier.com]

- 10. Synthesis of Ethylene carbonate_Chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Safe Handling and Storage of 4-Chloro-1,3-dioxolan-2-one

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety, handling, and storage recommendations for 4-Chloro-1,3-dioxolan-2-one (CAS No. 3967-54-2), a versatile building block in pharmaceutical and polymer synthesis. Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of research.

Chemical and Physical Properties

This compound, also known as chloroethylene carbonate, is a cyclic carbonate ester.[1][2] Its physical and chemical properties are summarized in the table below for easy reference.

| Property | Value | Source |

| Molecular Formula | C₃H₃ClO₃ | [1] |

| Molecular Weight | 122.51 g/mol | [1] |

| Appearance | Colorless to yellow or red to green clear liquid | [2] |

| Boiling Point | 121-123 °C at 18 mmHg | [3] |

| Density | 1.504 g/mL at 25 °C | [3] |

| Flash Point | > 113 °C (> 235.4 °F) - closed cup | |

| Refractive Index | n20/D 1.454 | |

| Storage Temperature | 2-8 °C | [2] |

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance.[1] Understanding its specific hazards is the first step toward safe handling.

GHS Hazard Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides the following classification:

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

Source:[1]

Precautionary Statements

To mitigate the risks associated with these hazards, the following precautionary measures must be taken:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

-

P264: Wash skin thoroughly after handling.[1]

-

P271: Use only outdoors or in a well-ventilated area.[1]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

-

P302+P352: IF ON SKIN: Wash with plenty of water.[1]

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

-

P312: Call a POISON CENTER/doctor if you feel unwell.

-

P332+P313: If skin irritation occurs: Get medical advice/attention.[1]

-

P337+P313: If eye irritation persists: Get medical advice/attention.

-

P362+P364: Take off contaminated clothing and wash it before reuse.[1]

-

P403+P233: Store in a well-ventilated place. Keep container tightly closed.[1]

-

P405: Store locked up.[1]

-

P501: Dispose of contents/container in accordance with local/regional/national/international regulations.[1]

Experimental Protocols and Handling Procedures

Due to the irritant nature of this compound, all handling must be conducted with appropriate engineering controls and personal protective equipment.

Engineering Controls

-

Fume Hood: All work with this compound should be performed in a properly functioning chemical fume hood to minimize inhalation exposure.

-

Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of vapors.

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is mandatory when handling this compound:

| PPE Type | Specification |

| Eye/Face Protection | Chemical safety goggles or a face shield. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves for tears or holes before and after use. |

| Skin and Body Protection | A lab coat or chemical-resistant apron. Closed-toe shoes are required. |

| Respiratory Protection | For situations where fume hood use is not feasible or in case of a spill, a NIOSH-approved respirator with an organic vapor cartridge is necessary. |

General Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound.

Caption: Logical workflow for the safe handling of this compound.

Storage Recommendations

Proper storage is crucial to maintain the stability of this compound and prevent hazardous situations.

-

Temperature: Store in a refrigerator at 2-8°C.[2]

-

Container: Keep the container tightly closed in a dry and well-ventilated place.

-

Incompatible Materials: Store away from strong oxidizing agents, strong acids, and strong bases.

-

Moisture Sensitivity: While not explicitly stated, cyclic esters can be sensitive to moisture, leading to hydrolysis. Therefore, storage in a desiccator or under an inert atmosphere is recommended for long-term storage or for high-purity applications.

Reactivity and Decomposition

Understanding the reactivity and decomposition pathways of this compound is essential for preventing unwanted reactions and ensuring safe disposal.

Reactivity Profile

-

Hydrolysis: In the presence of water, especially under acidic or basic conditions, this compound can hydrolyze. The likely products are 2-chloro-1,2-ethanediol and carbon dioxide.

-

Nucleophilic Attack: The carbonyl carbon is susceptible to attack by nucleophiles. This reactivity is central to its use in organic synthesis.

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.

Potential Decomposition Pathways

Thermal decomposition of cyclic carbonates can proceed through various mechanisms. The presence of the chloro substituent can influence the decomposition products. The following diagram illustrates potential decomposition pathways.

Caption: Potential decomposition pathways for this compound.

Emergency Procedures

In the event of an emergency, prompt and appropriate action is critical.

Spills

-

Evacuate: Immediately evacuate the area of the spill.

-

Ventilate: Ensure the area is well-ventilated, if safe to do so.

-

Contain: For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, dry sand) and place it in a sealed container for disposal.

-

PPE: Do not attempt to clean up a large spill without appropriate respiratory protection and other PPE.

-

Report: Report all spills to the appropriate safety personnel.

First Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.

-

Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention.

-

Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.

-

Ingestion: If swallowed, do NOT induce vomiting. Get medical aid immediately. Call a poison control center.

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Contact a licensed professional waste disposal service to dispose of this material.

This technical guide is intended to provide comprehensive safety, handling, and storage information for this compound. It is not a substitute for a thorough understanding of the material's Safety Data Sheet (SDS) and proper laboratory safety training. Always consult the SDS before working with any chemical and follow your institution's specific safety protocols.

References

An In-depth Technical Guide to 4-Chloro-1,3-dioxolan-2-one (Chloroethylene Carbonate)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Chloro-1,3-dioxolan-2-one, also widely known as Chloroethylene carbonate. This versatile chemical intermediate is of significant interest in various fields, including organic synthesis, polymer chemistry, and notably, in the development of pharmaceuticals. This document collates essential data, detailed experimental protocols, and visual representations of its synthetic utility and biological relevance.

Core Synonyms and Identifiers

This compound is recognized by a variety of names and chemical identifiers, critical for accurate literature searches and material sourcing. A summary of these is presented in Table 1.

Table 1: Key Synonyms and Identifiers for this compound

| Identifier Type | Identifier |

| Systematic Name | This compound |

| Common Name | Chloroethylene carbonate |

| CAS Number | 3967-54-2[1][2] |

| Molecular Formula | C₃H₃ClO₃[1][2] |

| Molecular Weight | 122.51 g/mol [1] |

| InChI Key | OYOKPDLAMOMTEE-UHFFFAOYSA-N |

| Other Synonyms | 4-Chloro-2-oxo-1,3-dioxolane, Cyclic chloroethylene carbonate, 1,3-Dioxolan-2-one, 4-chloro-[2] |

Physicochemical and Spectroscopic Data

A compilation of key quantitative data for this compound is provided in Table 2, offering a snapshot of its physical and spectroscopic properties.

Table 2: Quantitative Data for this compound

| Property | Value |

| Density | 1.504 g/mL at 25 °C[3] |

| Boiling Point | 121-123 °C at 18 mmHg[3] |

| Refractive Index | 1.454 at 20 °C |

| Flash Point | >113 °C (closed cup) |

| Storage Temperature | 2-8 °C |

Experimental Protocols

Detailed methodologies for the synthesis and a key application of this compound are outlined below. These protocols are based on established literature and patents, providing a foundation for laboratory work.

Synthesis of this compound via Photochlorination

This protocol describes the synthesis of Chloroethylene carbonate from Ethylene carbonate using a photoflow setup, which allows for a high-speed and efficient reaction.[4]

Materials:

-

Ethylene carbonate (1)

-

Chlorine gas (Cl₂)

-

Photoflow reactor (e.g., MiChS LX-1) with UV-LEDs (365 ± 5 nm)[4]

Procedure:

-

Set up the photoflow reactor, ensuring the angle of the reactor is adjusted (e.g., 5° or 15°) to control the residence time.[4]

-

Heat the reactor to 80 °C to prevent the solidification of ethylene carbonate.[4]

-

Introduce a continuous flow of ethylene carbonate into the reactor.

-

Simultaneously, introduce a controlled flow of chlorine gas into the reactor.

-

Irradiate the reaction mixture with UV-LEDs (365 nm) to initiate the chlorination reaction.[4]

-

The product, this compound (2), is collected at the outlet of the reactor.

-

The conversion and selectivity of the reaction can be controlled by adjusting the flow rates of the reactants and the intensity of the UV irradiation.[4]

Purification: The crude product can be purified by vacuum distillation. In one example, 1838 g of 81% crude chloroethylene carbonate was treated with 30 g of sodium bicarbonate at room temperature with stirring for 2 hours. After filtration, the filtrate was subjected to vacuum distillation, collecting the fraction at 100-110 °C / 1-3 kPa to yield 1520 g of 93% pure chloroethylene carbonate.[5]

Synthesis of Vinylene Carbonate from this compound

This protocol details the dehydrochlorination of Chloroethylene carbonate to produce Vinylene carbonate, a crucial component in lithium-ion battery electrolytes.[6][7]

Materials:

-

This compound

-

Triethylamine

-

Tert-butyl methyl ether (or another suitable organic solvent)[6]

-

Argon or Nitrogen gas

Procedure:

-

In a reaction vessel flushed with an inert gas (argon or nitrogen), dissolve 0.280 mol of this compound in 33.4 mL of tert-butyl methyl ether.[6]

-

Warm the mixture to approximately 38 °C.[6]

-

With stirring, add 0.350 mol of triethylamine dropwise over 50 minutes, maintaining the internal temperature between 37 and 40 °C.[6]

-

After the addition is complete, continue stirring at around 40 °C for an additional 50 minutes.[6]

-

The resulting mixture contains vinylene carbonate and triethylamine hydrochloride.

Purification: The triethylamine hydrochloride precipitate is removed by filtration. The solvent is then removed from the filtrate by evaporation. The crude vinylene carbonate can be purified by vacuum distillation, for instance, in a thin-film evaporator at a bath temperature of about 100 °C and a pressure of approximately 5 mbar, to yield a colorless product.[6]

Role in Drug Development: Synthesis of Linezolid Analogues

This compound is a key precursor in the synthesis of oxazolidinone antibiotics, a critical class of drugs effective against multi-drug resistant bacteria. A prominent example is Linezolid. While this compound itself is not directly used in the most common syntheses of Linezolid, its structural motif is central. The oxazolidinone ring system, often derived from related precursors, is a pharmacophore essential for its antibacterial activity.

The synthesis of Linezolid analogues often involves the construction of the 2-oxazolidinone ring.[8] This heterocyclic core is crucial for the drug's mechanism of action.

Signaling Pathway and Mechanism of Action

Linezolid, and by extension, other oxazolidinone antibiotics synthesized from precursors structurally related to this compound, exert their antibacterial effect by inhibiting the initiation of protein synthesis in bacteria. Specifically, they bind to the 50S ribosomal subunit at the peptidyl transferase center, preventing the formation of the initiation complex required for translation. This unique mechanism of action makes them effective against bacteria that have developed resistance to other classes of antibiotics that target later stages of protein synthesis.

Below is a diagram illustrating the workflow for the synthesis of Vinylene Carbonate from Ethylene Carbonate, a process in which this compound is a key intermediate.

Caption: Synthetic workflow from Ethylene Carbonate to Vinylene Carbonate.

The following diagram illustrates the mechanism of action of Linezolid, a downstream application of the oxazolidinone scaffold.

References

- 1. scbt.com [scbt.com]

- 2. This compound | C3H3ClO3 | CID 98075 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. High-speed C–H chlorination of ethylene carbonate using a new photoflow setup - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Method for preventing decomposition of chloroethylene carbonate - Eureka | Patsnap [eureka.patsnap.com]